2-(Acetylthiomethyl)hexanal

Description

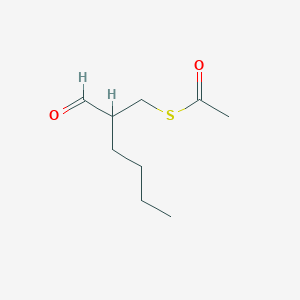

2-(Acetylthiomethyl)hexanal is a sulfur-containing aldehyde derivative of hexanal. Its structure features an acetylthio (-S-Ac) group attached to the methyl branch at the second carbon of the hexanal backbone. Sulfur-containing aldehydes are known for distinct odor profiles and enhanced antimicrobial activity compared to non-sulfur analogs .

Properties

Molecular Formula |

C9H16O2S |

|---|---|

Molecular Weight |

188.29 g/mol |

IUPAC Name |

S-(2-formylhexyl) ethanethioate |

InChI |

InChI=1S/C9H16O2S/c1-3-4-5-9(6-10)7-12-8(2)11/h6,9H,3-5,7H2,1-2H3 |

InChI Key |

UZEIHBUUSHQXBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CSC(=O)C)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 2-(Acetylthiomethyl)hexanal with analogous hexanal derivatives based on available evidence:

Key Differences in Chemical Reactivity and Stability

- Hexanal: Reacts readily via nucleophilic addition (common to aldehydes). Susceptible to oxidation, forming hexanoic acid .

- 2-Substituted Derivatives :

- 2-Methylhexanal and 2-Ethylhexanal : Steric hindrance from alkyl groups reduces reactivity compared to hexanal .

- (E)-2-Hexenal : Conjugated double bond increases stability and reactivity in Diels-Alder reactions .

- This compound : The acetylthio group may act as a leaving group, enabling thiol-disulfide exchange reactions. Sulfur atoms could enhance antioxidant properties .

Odor Profiles and Sensory Impact

- Hexanal: Dominates with "freshly cut grass" notes; threshold: 4.5–50 µg/L .

- 2-Methylhexanal : Contributes fruity nuances; detected in trace amounts in aged citrus peels .

- (E)-2-Hexenal : Imparts green, unripe fruit aromas; critical to tea and apple flavors .

Antimicrobial Efficacy

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.